7,8-Difluoroquinoline
Overview
Description
7,8-Difluoroquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 g/mol . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 7,8-Difluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The InChI code for 7,8-Difluoroquinoline is 1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . The Canonical SMILES structure is C1=CC2=C(C(=C(C=C2)F)F)N=C1 .
Chemical Reactions Analysis
Fluorinated quinolines, including 7,8-Difluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Physical And Chemical Properties Analysis
7,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .
Scientific Research Applications
Antibacterial Properties
7,8-Difluoroquinoline and its derivatives have been explored for their antibacterial properties. Research has shown that specific derivatives, such as 8-nitrofluoroquinolone, exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. Particularly, derivatives with more lipophilic groups seem to enhance activity against gram-positive strains (Al-Hiari et al., 2007).
Excited State Protonation Studies
Studies on 7,8-benzoquinoline (a related compound) have investigated its excited-state protonation in different organic solvents and pH conditions. This research is significant in understanding the chemical behavior of fluoroquinolines in various environments, which can have implications in biological systems and pharmaceutical applications (Kumari et al., 2019).
Hydrogen Bonding Effects
The role of hydrogen bonding in the protonation of 7,8-Benzoquinoline, particularly in binary mixtures with water and 2,2,2,-trifluoroethanol (TFE), has been explored. This study aids in understanding how hydrogen bonding influences the chemical behavior of fluoroquinolines, which is essential for developing new pharmaceuticals and biological studies (Kumari et al., 2020).
Structure-Activity Relationships in Antibacterial Agents
Research into the structure-activity relationships of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has provided insights into how different substitutions on the quinoline ring affect antibacterial activity. This is key for developing more effective antibacterial agents (Koga et al., 1980).
Chemical Synthesis and Biological Activities
The chemical synthesis of various derivatives of 7,8-difluoroquinoline and their biological activities, including antimicrobial and anticancer properties, are areas of significant research interest. This includes studies on the synthesis process, as well as understanding how these compounds interact with biological systems (Garudachari et al., 2014).
Safety And Hazards
When handling 7,8-Difluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to avoid generating dust, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Fluoroquinolones, including 7,8-Difluoroquinoline, have been the subject of ongoing research due to their broad spectrum and potent antimicrobial activity . Future research directions may include the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .
properties
IUPAC Name |
7,8-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162953 | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinoline | |
CAS RN |
145241-76-5 | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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